molecular formula C10H12ClNO B187460 N-(3-chlorophenyl)-2-methylpropanamide CAS No. 7017-17-6

N-(3-chlorophenyl)-2-methylpropanamide

Cat. No.: B187460
CAS No.: 7017-17-6
M. Wt: 197.66 g/mol
InChI Key: XJJWNMFVLXRGNJ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-methylpropanamide is a chlorinated propanamide derivative characterized by a 3-chlorophenyl group attached to the nitrogen atom and a methyl substituent on the α-carbon of the propanamide chain. Its structure enables interactions with biological targets, particularly enzymes and receptors, through hydrophobic and hydrogen-bonding interactions mediated by the chlorine atom and amide group.

Properties

CAS No.

7017-17-6

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methylpropanamide

InChI

InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)

InChI Key

XJJWNMFVLXRGNJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)Cl

Other CAS No.

5773-36-4

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Structure: Incorporates a 4-isobutylphenyl group (ibuprofen moiety) and a 3-chlorophenethylamine. Synthesis: Reacts 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane, yielding 85–90% . Application: Derived from ibuprofen, it is hypothesized to retain anti-inflammatory activity with enhanced metabolic stability due to the chlorine atom .

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Combines a naproxen-derived 6-methoxynaphthyl group with 3-chlorophenethylamine. Synthesis: Uses (±)-naproxen acyl chloride and 2-(3-chlorophenyl)ethan-1-amine, purified via column chromatography .

Properties: Increased lipophilicity (logP ~3.5) due to the methoxy and furan groups, suggesting improved membrane permeability .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents Biological Activity (Hypothesized) LogP (Estimated)
N-(3-Chlorophenyl)-2-methylpropanamide ~197.6 3-Cl-C₆H₄, α-methyl Enzyme inhibition, Antimicrobial ~2.8
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide ~329.8 Ibuprofen moiety, 3-Cl-phenethyl Anti-inflammatory ~4.1
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ~383.9 Naproxen moiety, 3-Cl-phenethyl COX-2 inhibition ~4.5
N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide ~370.8 4-MeO-C₆H₄-furan Anticancer, Antifungal ~3.5
Key Observations:
  • Chlorine’s Role : Enhances binding affinity to hydrophobic pockets (e.g., in SARS-CoV-2 main protease inhibitors) and improves metabolic stability by resisting oxidative degradation .
  • Heterocyclic Additions : Furan or pyridine rings (e.g., in SARS-CoV-2 inhibitors) introduce hydrogen-bonding and π-stacking capabilities, critical for target engagement .

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